9-benzyl-2-bromo-9H-carbazole

Catalog No.
S901369
CAS No.
1401863-51-1
M.F
C19H14BrN
M. Wt
336.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-benzyl-2-bromo-9H-carbazole

CAS Number

1401863-51-1

Product Name

9-benzyl-2-bromo-9H-carbazole

IUPAC Name

9-benzyl-2-bromocarbazole

Molecular Formula

C19H14BrN

Molecular Weight

336.2 g/mol

InChI

InChI=1S/C19H14BrN/c20-15-10-11-17-16-8-4-5-9-18(16)21(19(17)12-15)13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

BFHNUHBRWXASFQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)Br

9-benzyl-2-bromo-9H-carbazole is an organic compound belonging to the carbazole family, characterized by the presence of a bromine atom at the 2-position and a benzyl group at the 9-position of the carbazole structure. Its molecular formula is C18H16BrNC_{18}H_{16}BrN with a molecular weight of approximately 336.23 g/mol. The compound exhibits a solid physical state and is typically presented as a white to light yellow powder.

Carbazole derivatives, including 9-benzyl-2-bromo-9H-carbazole, are known for their diverse biological and chemical properties, making them significant in various fields such as organic electronics, medicinal chemistry, and material science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to products like 9-benzyl-2-aminocarbazole.
  • Oxidation Reactions: The compound can be oxidized to form derivatives like carbazole-3,6-dione.
  • Reduction Reactions: Reduction can remove the bromine atom, yielding 9-benzylcarbazole.

Common reagents and conditions include:

  • Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
  • Oxidation: Using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Research indicates that 9-benzyl-2-bromo-9H-carbazole interacts with various biological systems. It has been shown to bind to cytochrome P450 enzymes, which are essential for metabolizing xenobiotics and endogenous compounds. This interaction may lead to the formation of reactive intermediates that can affect cellular functions by modifying gene expression and protein synthesis through binding to DNA and RNA. Additionally, studies suggest potential anticancer and antimicrobial properties, making it a candidate for further pharmacological exploration.

The synthesis of 9-benzyl-2-bromo-9H-carbazole typically involves the bromination of 9-benzylcarbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in solvents such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures to ensure complete reaction. Industrial production often employs large-scale bromination under controlled conditions to maximize yield and purity, utilizing techniques like continuous flow reactors for efficiency.

2-Bromo-9H-carbazoleA mono-brominated derivative used in semiconducting materials.Organic electronics9-BenzylcarbazoleThe non-brominated parent compound serving as a precursor for further synthesis.Intermediate in various syntheses3,6-Dibromo-9H-carbazoleA dibrominated derivative with applications in organic electronics.Used in OLEDs and electronic devices2-Bromo-9-phenyl-9H-carbazoleContains a phenyl group at the 2-position; utilized in electronic device production.Organic light-emitting diodes

Uniqueness: The specific substitution pattern of 9-benzyl-2-bromo-9H-carbazole imparts distinct electronic and steric properties that enhance its utility in specialized materials for optoelectronic applications compared to its analogs.

Studies on the interactions of 9-benzyl-2-bromo-9H-carbazole with biological molecules highlight its potential effects on enzyme activity and gene expression modulation. The compound's ability to bind with cytochrome P450 enzymes suggests it could influence metabolic pathways significantly. Furthermore, its interactions with nucleic acids indicate a potential role in altering transcriptional and translational processes within cells.

XLogP3

5.6

Dates

Modify: 2023-08-16

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